(2-Amino-5-chloro-3-methylphenyl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-amino-5-chloro-3-methylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-5-2-7(9)3-6(4-11)8(5)10/h2-3,11H,4,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UREQNFKFFMSGSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to (2-Amino-5-chloro-3-methylphenyl)methanol (CAS No. 775331-65-2)
For Researchers, Scientists, and Drug Development Professionals
Foreword
Prepared by a Senior Application Scientist, this guide provides a comprehensive technical overview of (2-Amino-5-chloro-3-methylphenyl)methanol. This document moves beyond a simple recitation of facts to offer a synthesized understanding of this important chemical intermediate. We will delve into its chemical identity, synthesis, potential applications, and safety considerations, grounded in established scientific principles and practical laboratory experience. The aim is to equip researchers and drug development professionals with the critical knowledge needed to effectively and safely utilize this compound in their work.
Chemical Identity and Physicochemical Properties
This compound is a substituted aromatic alcohol. Its structure, featuring an aminobenzyl alcohol core with chloro and methyl substitutions, makes it a valuable building block in organic synthesis. The strategic placement of these functional groups allows for a variety of subsequent chemical transformations.
Chemical Structure:
Figure 1: Basic compound information for this compound.
A thorough understanding of a compound's physicochemical properties is paramount for its effective use in experimental design, particularly for reaction setup, purification, and formulation. Below is a summary of the key properties of this compound.
| Property | Value | Source |
| Molecular Weight | 171.63 g/mol | Sigma-Aldrich |
| Melting Point | 83-85 °C | Sigma-Aldrich[1] |
| Appearance | White to off-white solid | Synthonix Corporation |
| Solubility | Soluble in methanol and other polar organic solvents. | General chemical principles |
Synthesis and Mechanistic Considerations
The primary route to synthesizing this compound involves the reduction of its corresponding benzoic acid derivative, 2-amino-5-chloro-3-methylbenzoic acid. This transformation is a cornerstone of organic synthesis, and understanding the underlying principles is key to achieving high yields and purity.
Figure 2: General synthetic pathway to this compound.
The choice of reducing agent is critical and is dictated by the desired selectivity and reaction conditions. Potent hydride reagents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) are typically employed for the reduction of carboxylic acids to primary alcohols. The mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the carboxylic acid, followed by a series of steps culminating in the formation of the alcohol.
Recommended Synthesis Protocol: Reduction of 2-Amino-5-chloro-3-methylbenzoic Acid
This protocol is based on established procedures for the reduction of substituted benzoic acids.
Materials:
-
2-Amino-5-chloro-3-methylbenzoic acid (CAS No. 20776-67-4)
-
Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Instrumentation:
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Ice bath
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, suspend 2-amino-5-chloro-3-methylbenzoic acid (1.0 eq) in anhydrous THF.
-
Addition of Reducing Agent: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of LiAlH₄ (or BH₃·THF) (typically 1.5-2.0 eq) in anhydrous THF via a dropping funnel. Note: The addition of hydride reagents is exothermic and should be done with caution.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess hydride reagent by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Workup: Filter the resulting precipitate and wash it thoroughly with THF or ethyl acetate. Combine the organic filtrates.
-
Extraction: Wash the combined organic phase with 1 M HCl to remove any remaining starting material, followed by saturated aqueous NaHCO₃, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.
Self-Validation: The purity of the final product should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should also be determined and compared to the literature value.
Applications in Research and Drug Development
This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries.
Intermediate for Agrochemicals
This compound is a precursor to key intermediates used in the synthesis of modern insecticides. For instance, it can be oxidized to the corresponding aldehyde, which is then used to construct complex heterocyclic systems. The presence of the chloro and methyl groups on the aromatic ring can significantly influence the biological activity and metabolic stability of the final product.
Building Block in Medicinal Chemistry
In drug discovery, the aminobenzyl alcohol scaffold is a versatile starting point for the synthesis of a wide range of biologically active molecules. The amino group can be readily acylated, alkylated, or used in the formation of heterocyclic rings. The hydroxyl group can be derivatized to form ethers or esters, or it can be oxidized to an aldehyde or carboxylic acid, providing further opportunities for molecular diversification.
While specific drugs derived directly from this compound are not prominently documented, its structural motifs are present in various therapeutic agents. The chloro and methyl substituents can modulate the lipophilicity, electronic properties, and metabolic stability of a drug candidate, which are critical parameters in optimizing pharmacokinetic and pharmacodynamic profiles. For example, substituted aminobenzyl alcohols are precursors to compounds that have shown potential as kinase inhibitors and in other therapeutic areas[2].
Figure 3: Potential synthetic transformations of this compound.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling this compound. While a specific Safety Data Sheet (SDS) for this compound is not widely available, information can be extrapolated from related aminobenzyl alcohol derivatives.
General Hazards:
-
Skin and Eye Irritation: Substituted aminobenzyl alcohols can cause skin and eye irritation upon contact[3].
-
Harmful if Swallowed or Inhaled: Ingestion or inhalation of the dust may be harmful[3].
-
Sensitization: Some aromatic amines are known to be skin sensitizers.
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Spill Response: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal.
Spectroscopic Data for Characterization
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic CH₂ protons, the amino (NH₂) protons, and the methyl (CH₃) protons. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the amino, chloro, and methyl substituents.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the eight carbon atoms in the molecule, including the aromatic carbons, the benzylic carbon, and the methyl carbon.
-
FTIR: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine, the O-H stretching of the alcohol, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, as well as fragmentation patterns characteristic of the aminobenzyl alcohol structure.
References
- Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Patsnap.
- WO2021086957A1 - An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide. Google Patents.
- Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide. Google Patents.
-
2-Amino-5-chloro-3-methylbenzoic acid | C8H8ClNO2 | CID 11644044. PubChem. Available at: [Link]
- CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. Google Patents.
-
An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide. IP.com. Available at: [Link]
-
2-Amino-5-chloro-3-methylbenzamide | C8H9ClN2O | CID 44887012. PubChem. Available at: [Link]
-
(3-Amino-2-methylphenyl)methanol | C8H11NO | CID 577175. PubChem. Available at: [Link]
-
Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia. ResearchGate. Available at: [Link]
Sources
Foreword: The Imperative of Purity in Pharmaceutical Development
An In-depth Technical Guide to the Purity Analysis of (2-Amino-5-chloro-3-methylphenyl)methanol
In the landscape of pharmaceutical sciences, the Active Pharmaceutical Ingredient (API) is the cornerstone of any drug product. However, the API seldom exists in absolute isolation. It is invariably accompanied by a constellation of minor components known as impurities. The rigorous identification, quantification, and control of these impurities are not mere regulatory hurdles; they are fundamental to ensuring the safety and efficacy of modern medicine. This guide provides a comprehensive, field-proven framework for the purity analysis of this compound, a substituted aromatic amino alcohol that serves as a vital intermediate in the synthesis of complex pharmaceutical agents.
This document is structured to be a practical guide for researchers, analytical scientists, and drug development professionals. It eschews a rigid template in favor of a logical, causality-driven narrative that mirrors the analytical thought process in a modern pharmaceutical laboratory. We will delve into the "why" behind each methodological choice, grounding our protocols in established scientific principles and regulatory expectations, primarily those set forth by the International Council for Harmonisation (ICH).[1][2]
Note on the Analyte: Specific public domain data for this compound is limited. The analytical strategies and protocols detailed herein are constructed based on established principles for closely related structural analogs, such as positional isomers and related substituted benzyl alcohols and anilines. These methodologies provide a robust and scientifically sound starting point for method development and validation for the target compound.
Part 1: The Strategic Foundation of Impurity Profiling
A successful purity analysis is not a single experiment but a multi-faceted strategy. It begins with a theoretical understanding of where impurities might originate and culminates in an orthogonal set of validated analytical procedures that ensure no significant impurity goes undetected.
The Genesis of Impurities: A Predictive Approach
Impurities are broadly classified by the ICH Q3A(R2) guideline into organic impurities, inorganic impurities, and residual solvents.[1] For this compound, our primary focus is on organic impurities, which can be further subdivided.
-
Process-Related Impurities: These are relics of the synthetic pathway. A plausible synthesis of the target compound involves the reduction of a precursor like 2-amino-5-chloro-3-methylbenzoic acid. This precursor itself is often synthesized via the chlorination of 2-amino-3-methylbenzoic acid.[3][4][5] This knowledge allows us to predict a profile of potential process-related impurities:
-
Starting Materials: Unreacted 2-amino-5-chloro-3-methylbenzoic acid.
-
Intermediates: Any intermediates from the reduction step.
-
By-products: Positional isomers from the chlorination step (e.g., 2-amino-4-chloro-3-methylphenyl derivatives) or potential over-reduction products.
-
Reagents & Catalysts: Traces of reagents like N-chlorosuccinimide (and its byproduct succinimide) or hydrogenation catalysts.[3][5]
-
-
Degradation Products: These arise from the decomposition of the this compound molecule itself during storage or manufacturing. The molecule possesses two primary points of vulnerability: the aromatic amine and the benzylic alcohol.
-
Oxidation: The benzylic alcohol can be oxidized to the corresponding aldehyde and subsequently to the benzoic acid. The aromatic amine is also susceptible to oxidation, potentially forming colored impurities.
-
Photolytic Degradation: Aromatic halogenated compounds can be sensitive to light.
-
The Philosophy of Orthogonal Methods
Relying on a single analytical method is a significant risk; an impurity may co-elute with the main peak or another impurity, rendering it invisible. The principle of orthogonal analysis mitigates this risk by employing multiple analytical methods that separate compounds based on different chemical or physical principles.[6][7][8] For our target molecule, a robust strategy combines a primary liquid chromatography method with a secondary, confirmatory gas chromatography method.
Caption: High-level workflow for comprehensive impurity profiling.
Part 2: The Workhorse Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC with UV detection is the cornerstone of purity analysis for non-volatile, UV-active compounds like this compound. Its versatility, robustness, and precision make it ideal for quantifying both the main component (assay) and its related impurities.
Rationale for Method Design
The choice of column, mobile phase, and detector is a deliberate process designed to achieve optimal separation (resolution) and sensitivity.
-
Stationary Phase (Column): A C18 (octadecylsilane) column is the universal starting point for moderately polar compounds. The long alkyl chains provide hydrophobic retention for the aromatic ring, while the polar amino and alcohol groups ensure it does not retain too strongly.
-
Mobile Phase: A gradient of a weak acid in water and an organic solvent (like acetonitrile or methanol) is employed. The acid (e.g., formic acid or phosphoric acid) serves to protonate the basic amino group, ensuring a single ionic state and preventing peak tailing. The gradient elution, where the organic solvent concentration is increased over time, is crucial for eluting both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable timeframe.
-
Detection: The aromatic ring of the molecule provides strong UV absorbance. A photodiode array (PDA) detector is superior to a simple UV detector because it captures the entire UV spectrum for each peak. This is invaluable for peak tracking during method development and for assessing peak purity by comparing spectra across a single peak.
Detailed Experimental Protocol: RP-HPLC Purity Method
This protocol is a self-validating system. The system suitability test (SST) performed at the beginning of each run ensures the chromatographic system is performing as expected before any samples are analyzed.
1. Reagent and Sample Preparation:
- Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
- Mobile Phase B: 0.1% Acetonitrile.
- Diluent: 50:50 (v/v) Acetonitrile:Water.
- Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.
- Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution using the sample to be tested.
2. Chromatographic Conditions:
| Parameter | Condition | Causality/Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Standard dimensions for good resolution and efficiency. |
| Flow Rate | 1.0 mL/min | Balances analysis time with system pressure. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume for good sensitivity without overloading. |
| Detection | PDA at 254 nm | Wavelength where substituted benzenes typically absorb. |
| Gradient | 0-5 min: 10% B | Isocratic hold to elute very polar impurities. |
| 5-25 min: 10% to 90% B | Main gradient to separate the API and its key impurities. | |
| 25-30 min: 90% B | Column wash to elute highly non-polar compounds. | |
| 30.1-35 min: 10% B | Re-equilibration for the next injection. |
3. System Suitability Test (SST):
- Inject the Standard Solution five times.
- Acceptance Criteria:
- Tailing Factor (Asymmetry): ≤ 1.5 (Ensures good peak shape).
- Theoretical Plates (Efficiency): ≥ 2000 (Ensures sharp peaks).
- %RSD of Peak Area: ≤ 2.0% (Ensures injection precision).
4. Analysis and Calculation:
- Inject the Diluent (as a blank), followed by the Standard and Sample Solutions.
- Calculate the percentage of each impurity using the area percent method (assuming a relative response factor of 1.0 for unknown impurities initially):
- % Impurity = (Area of Impurity Peak / Total Area of all Peaks) x 100
Method Validation Strategy (per ICH Q2(R2))
Validation demonstrates that the analytical procedure is suitable for its intended purpose.[2][9][10]
| Validation Parameter | Protocol Summary | Purpose |
| Specificity | Analyze a blank, the API, and the API spiked with known impurities. Perform forced degradation. | Proves the method can separate impurities from the main peak and each other. |
| Linearity | Analyze solutions at 5-6 concentrations, from the Limit of Quantitation (LOQ) to 150% of the specification limit. | Confirms a linear relationship between concentration and peak area. |
| Accuracy | Analyze samples spiked with known amounts of impurities at three levels (e.g., 50%, 100%, 150%). | Measures the closeness of the experimental value to the true value. |
| Precision | Repeatability: 6 injections of the same sample. Intermediate: Repeat on a different day with a different analyst. | Demonstrates the method's consistency. |
| LOD & LOQ | Determine signal-to-noise ratio (S/N) at low concentrations (LOD S/N ≈ 3, LOQ S/N ≈ 10). | Defines the lowest concentration that can be reliably detected and quantified. |
| Robustness | Systematically vary parameters (e.g., pH ±0.2, Temp ±5°C, Flow ±0.1 mL/min). | Shows the method is unaffected by small, deliberate variations. |
Part 3: Confirmatory & Identification Techniques
While HPLC-UV is excellent for quantification, it provides no structural information. To build a complete impurity profile, we must employ techniques that can identify unknown compounds.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the ideal orthogonal technique for identifying volatile and semi-volatile process-related impurities that might be missed by HPLC, such as residual solvents (e.g., toluene) or non-polar starting materials.[11][12][13][14]
Rationale: The compound's polar amino and alcohol groups make it non-volatile. Therefore, analysis requires derivatization to mask these polar sites, typically by converting them to silyl ethers (e.g., using BSTFA) or other volatile derivatives.[15] This allows the compound and its similarly derivatized impurities to travel through the GC column.
Protocol: GC-MS for Process Impurities
-
Sample Preparation (Derivatization):
-
Accurately weigh ~10 mg of the sample into a GC vial.
-
Add 500 µL of a suitable solvent (e.g., Pyridine).
-
Add 500 µL of BSTFA with 1% TMCS (a common silylating agent).
-
Cap the vial and heat at 70°C for 30 minutes. Cool to room temperature before injection.
-
-
GC-MS Conditions:
| Parameter | Condition | Rationale |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm | A low-polarity column for general-purpose separation. |
| Inlet Temp. | 280 °C | Ensures rapid volatilization of derivatized analytes. |
| Carrier Gas | Helium, constant flow 1.2 mL/min | Inert carrier gas. |
| Oven Program | 100°C (hold 2 min), then 15°C/min to 300°C (hold 5 min) | Temperature ramp to separate compounds by boiling point. |
| MS Transfer Line | 290 °C | Prevents condensation before the ion source. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization (EI). |
| MS Scan Range | 40 - 550 amu | Covers the expected mass range of derivatized impurities. |
Data Interpretation: The mass spectrum of each eluting peak serves as a chemical fingerprint. This spectrum is compared against spectral libraries (e.g., NIST) to tentatively identify known impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS)
For non-volatile unknown impurities detected in the primary HPLC method, LC-MS is the tool of choice for obtaining crucial molecular weight information.[16] The HPLC method can often be adapted by replacing non-volatile buffers (like phosphate) with volatile ones (like ammonium formate or formic acid) that are compatible with the MS interface. The resulting mass data provides the molecular weight of the unknown impurity, which is a critical first step in elucidating its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
When an unknown impurity is present above the ICH identification threshold (e.g., >0.10%), it must be structurally characterized.[1] NMR is the most powerful and definitive technique for this purpose.[17][18][19] The impurity is typically isolated using preparative HPLC, and a suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) are performed to piece together the exact molecular structure, atom by atom.
Caption: Decision workflow for impurities based on ICH thresholds.
Part 4: Probing Stability: Forced Degradation Studies
Forced degradation (or stress testing) is the deliberate stressing of the drug substance under harsh conditions to accelerate the formation of degradation products.[20][21] The primary goal is twofold:
-
To identify likely degradation products that could form under normal storage conditions over time.
-
To challenge the specificity of the purity method. A stability-indicating method is one that can successfully separate all degradation products from the main API peak and from each other.
Typical Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80°C for 48 hours (solid state).
-
Photolytic: Expose to UV/Vis light as per ICH Q1B guidelines.
Each stressed sample is then analyzed by the primary HPLC method. The resulting chromatograms should demonstrate that any new peaks (degradants) are well-resolved from the main peak, thus proving the method is "stability-indicating."
Conclusion: An Integrated, Science-led Approach
The purity analysis of this compound is a microcosm of the analytical rigor required in modern pharmaceutical development. It is an endeavor built on a foundation of predictive chemistry, executed through a system of orthogonal and validated analytical methods, and framed by global regulatory standards. By understanding the potential sources of impurities, employing robust separation techniques like HPLC and GC, and leveraging powerful identification tools like MS and NMR, scientists can build a comprehensive purity profile. This integrated, science-led approach ensures that the final drug substance meets the highest standards of quality, safety, and efficacy.
References
-
International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]
-
Ghosh, A., et al. (2012). Bacterial Degradation of Aromatic Compounds. PMC - NIH. [Link]
-
Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]
-
Pharmaffiliates. Benzyl Alcohol-impurities. [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. [Link]
-
National Center for Biotechnology Information. (n.d.). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. PubMed Central. [Link]
- Google Patents. (n.d.). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
-
Kaspar, H., et al. (2008). Automated GC-MS analysis of free amino acids in biological fluids. PubMed. [Link]
-
National Center for Biotechnology Information. (n.d.). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. PubMed Central. [Link]
-
Royal Society of Chemistry. (2012). Analytical Methods. [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
National Center for Biotechnology Information. (n.d.). Anaerobic degradation of aromatic amino acids by the hyperthermophilic archaeon Ferroglobus placidus. PubMed. [Link]
-
Liu, Z., et al. (2005). Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. PubMed. [Link]
-
Holzgrabe, U. (2014). NMR spectroscopy: Quality control of pharmaceutical products. European Pharmaceutical Review. [Link]
-
Dong, M. W. (2009). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. [Link]
- Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
-
Organic Chemistry Portal. (n.d.). Substituted benzylic alcohol synthesis by addition (C-C coupling). [Link]
-
Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis. [Link]
-
AMS Bio. (2023). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Frontiers. (2015). Current State of Knowledge in Microbial Degradation of Polycyclic Aromatic Hydrocarbons (PAHs): A Review. [Link]
-
National Center for Biotechnology Information. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. PubMed Central. [Link]
-
Singh, R., & Rehman, Z. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]
-
ResearchGate. (2005). Determining orthogonal chromatographic systems prior to the development of methods to characterise impurities in drug substances. [Link]
-
BioProcess International. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
Emery Pharma. (n.d.). Impurity Analysis. [Link]
-
Shimadzu. (n.d.). Selection of Detector in Analysis of Amino Acids Using Pre-column Derivatization Method. [Link]
-
MDPI. (2023). Quality Control in Targeted GC-MS for Amino Acid-OMICS. [Link]
-
Veeprho. (n.d.). Benzyl alcohol Impurities and Related Compound. [Link]
-
Oxford Academic. (2007). Microbial biodegradation of polyaromatic hydrocarbons. FEMS Microbiology Reviews. [Link]
-
ResearchGate. (2020). GC-MS Analysis of Methanol Extracts of Five Toxic Plant Seed For Detection of Bioactive Compounds. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.). CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
-
CONICET. (2018). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. [Link]
-
National Center for Biotechnology Information. (2021). Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine. PubMed Central. [Link]
-
IP.com. (n.d.). An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide. [Link]
-
ResearchGate. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]
-
ACS Publications. (2023). Characterization and Substrate Specificity of a Recombinant Acetyl Xylan Esterase from Halalkalibacterium halodurans through. [Link]
-
European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
National Center for Biotechnology Information. (2009). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. PubMed. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2017). Analysis of amino acids by high performance liquid chromatography. [Link]
-
Agilent Technologies. (2017). Orthogonal Separation of Pharmaceutical Impurities by the Agilent 1260 Infinity II SFC/UHPLC Hybrid System. [Link]
-
PubChem. (n.d.). 2-Amino-5-chloro-3-methylbenzamide. [Link]
-
ResearchGate. (2009). A sensitive method for free amino acids analysis by liquid chromatography with ultraviolet and mass spectrometric detection using precolumn derivatization with diethyl ethoxymethylenemalonate. [Link]
Sources
- 1. biotech-spain.com [biotech-spain.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]
- 4. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. 2-Amino-5-chloro-3-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 8. researchgate.net [researchgate.net]
- 9. database.ich.org [database.ich.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Automated GC-MS analysis of free amino acids in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. veeprho.com [veeprho.com]
- 14. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Derivatization and Analysis of Amino Acids by GC-MS [merckmillipore.com]
- 16. emerypharma.com [emerypharma.com]
- 17. veeprho.com [veeprho.com]
- 18. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 19. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 20. files01.core.ac.uk [files01.core.ac.uk]
- 21. biopharminternational.com [biopharminternational.com]
Methodological & Application
Application Notes and Protocols for the O-acylation of (2-Amino-5-chloro-3-methylphenyl)methanol
Introduction: Strategic O-Acylation in Complex Molecules
The selective modification of functional groups within a polyfunctional molecule is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. (2-Amino-5-chloro-3-methylphenyl)methanol is a key structural motif, and its derivatives are of significant interest as precursors to a variety of heterocyclic compounds and other pharmacologically active agents. The strategic O-acylation of this molecule, yielding (2-amino-5-chloro-3-methylphenyl)methyl esters, serves to introduce a diverse range of functionalities, modulate physicochemical properties, or act as a protecting group for the hydroxyl moiety during subsequent synthetic transformations.
A primary challenge in the acylation of aminobenzyl alcohols is the inherent competition between N-acylation and O-acylation, as both the amino and hydroxyl groups are nucleophilic. This guide provides a detailed protocol for the chemoselective O-acylation of this compound, leveraging acidic conditions to deactivate the more nucleophilic amino group, thereby favoring the desired O-acylation.
Reaction Principle: Chemoselectivity through Amine Protonation
The fundamental principle underpinning the selective O-acylation of amino alcohols is the modulation of the nucleophilicity of the competing functional groups. The amino group is generally more nucleophilic than the hydroxyl group. However, under acidic conditions, the lone pair of electrons on the nitrogen atom of the amino group is protonated, forming an ammonium salt. This protonation effectively quenches the nucleophilicity of the amino group, preventing it from reacting with the acylating agent. Consequently, the less basic hydroxyl group becomes the sole available nucleophile for the acylation reaction.
This strategy allows for the direct and efficient O-acylation of amino alcohols without the need for prior protection of the amino group, streamlining the synthetic process and improving overall efficiency.
Experimental Protocols
Protocol 1: Synthesis of this compound (Starting Material)
The starting material, this compound, can be synthesized via the reduction of 2-amino-5-chloro-3-methylbenzoic acid.
Materials:
-
2-Amino-5-chloro-3-methylbenzoic acid
-
Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
10% Sodium hydroxide solution
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a stirred suspension of lithium aluminum hydride in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add 2-amino-5-chloro-3-methylbenzoic acid portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Carefully quench the reaction by the dropwise addition of deionized water at 0 °C, followed by the addition of a 10% sodium hydroxide solution.
-
Filter the resulting suspension through a pad of celite and wash the filter cake with THF.
-
Combine the filtrate and washes, and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure this compound.
Protocol 2: O-Acylation of this compound
This protocol details the selective O-acylation using an acyl chloride under acidic conditions. Acetyl chloride is used as a representative acylating agent.
Materials:
-
This compound
-
Acetyl chloride (or other desired acyl chloride)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) or another suitable acid catalyst
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
Dissolve this compound in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (approximately 1.1 equivalents) to the stirred solution.
-
In a separate flask, prepare a solution of acetyl chloride (1.2 equivalents) in anhydrous dichloromethane.
-
Add the acetyl chloride solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure O-acylated product.
Data Presentation
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| This compound | C₈H₁₀ClNO | 171.62 | Off-white to light brown solid | Not available |
| (2-Amino-5-chloro-3-methylphenyl)methyl acetate | C₁₀H₁₂ClNO₂ | 213.66 | Colorless oil or low-melting solid | Not available |
Table 2: Spectroscopic Data for Product Verification
| Technique | Expected Characteristics for (2-Amino-5-chloro-3-methylphenyl)methyl acetate |
| ¹H NMR | Appearance of a new singlet around δ 2.1 ppm (acetyl methyl protons). Shift of the benzylic methylene protons (CH₂-O) downfield compared to the starting material. Aromatic proton signals consistent with the substitution pattern. Broad singlet for the NH₂ protons. |
| ¹³C NMR | Appearance of a new carbonyl carbon signal around δ 170 ppm. Appearance of a new methyl carbon signal around δ 21 ppm. |
| IR (Infrared) Spectroscopy | Strong carbonyl (C=O) stretching absorption around 1735 cm⁻¹. Disappearance of the broad O-H stretching band from the starting material. Persistence of N-H stretching bands (typically two bands for a primary amine) in the region of 3300-3500 cm⁻¹. |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the calculated mass of the product. Fragmentation pattern consistent with the ester structure. |
Visualization of Reaction Workflow
Caption: Workflow for the synthesis and O-acylation of this compound.
Mechanism of Chemoselective O-Acylation
The reaction proceeds through a well-established nucleophilic acyl substitution mechanism, with the key to selectivity being the initial acid-base chemistry.
Caption: Mechanism of acid-catalyzed O-acylation of an amino alcohol.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If TLC analysis shows significant unreacted starting material, consider increasing the reaction time or adding a slight excess of the acylating agent. Ensure all reagents and solvents are anhydrous, as water will consume the acyl chloride.
-
N-Acylation Byproduct: The presence of the N-acylated product indicates insufficient protonation of the amino group. Ensure the use of a strong acid catalyst in at least stoichiometric amounts relative to the amino alcohol.
-
Di-acylation: The formation of an N,O-diacylated product is unlikely under these acidic conditions but could occur if the reaction is not properly controlled. Maintaining a low temperature during the addition of the acyl chloride can help to mitigate this.
-
Purification: The O-acylated product may have similar polarity to the starting material. Careful selection of the eluent system for column chromatography is crucial for achieving good separation. A gradient elution is often most effective.
Conclusion
The protocol described provides a reliable and efficient method for the chemoselective O-acylation of this compound. By leveraging the principle of amine protonation to deactivate the more nucleophilic amino group, this approach allows for the direct synthesis of the desired O-acylated products in good yield and purity. This methodology is broadly applicable to a range of amino alcohols and acylating agents, making it a valuable tool for researchers in synthetic and medicinal chemistry.
References
-
Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 2015. [Link]
-
Recent Advances in the Use of 2-Aminobenzyl Alcohols in the Synthesis of Quinolines, Quinazolines and Other N-Heterocycles. Asian Journal of Organic Chemistry, 2021. [Link]
-
Acylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Molecules, 2018. [Link]
-
Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup. Analytical Chemistry, 2019. [Link]
-
2-Aminobenzyl alcohol. PubChem. [Link]
-
2-Amino-5-chloro-3-methylbenzoic acid. PubChem. [Link]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Products in (2-Amino-5-chloro-3-methylphenyl)methanol Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with (2-Amino-5-chloro-3-methylphenyl)methanol. This guide is designed to provide in-depth technical assistance in identifying and mitigating common side products encountered during its various chemical transformations. Our approach is rooted in mechanistic understanding and validated analytical strategies to ensure the integrity of your research and development processes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing explanations for the underlying chemistry and actionable solutions.
FAQ 1: I am observing an unexpected impurity with a carbonyl group in my reaction involving this compound. What is it likely to be and how can I prevent its formation?
Answer:
The most probable side products containing a carbonyl group are the corresponding aldehyde, (2-Amino-5-chloro-3-methylphenyl)carbaldehyde , and its over-oxidation product, 2-Amino-5-chloro-3-methylbenzoic acid .
Causality of Formation: Oxidation
The benzylic alcohol functionality in this compound is susceptible to oxidation. The presence of oxidizing agents, atmospheric oxygen, or even certain catalysts under elevated temperatures can facilitate this transformation. The oxidation typically proceeds in two stages: the alcohol is first oxidized to the aldehyde, which can then be further oxidized to the carboxylic acid. The electron-donating amino group on the aromatic ring can make the benzylic position more susceptible to oxidation.
A study on the chemoselective oxidation of substituted 2-aminobenzyl alcohols has shown that they can be efficiently converted to their corresponding aldehydes.[1] While some methods are designed to stop at the aldehyde stage, harsher conditions or less selective reagents can lead to the formation of the carboxylic acid.[1]
Mitigation Strategies:
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Choice of Oxidizing Agent: If an oxidation reaction is intended, use mild and selective oxidizing agents that are known to convert primary alcohols to aldehydes with minimal over-oxidation. Examples include pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
-
Temperature Control: Avoid excessive heating, as higher temperatures can promote oxidation.
-
Antioxidants: In some cases, the addition of a small amount of an antioxidant can help to suppress unwanted oxidation.
dot graph OxidationPathway { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} Caption: Oxidation pathway of this compound.
FAQ 2: My reaction mixture is showing high molecular weight impurities that are difficult to characterize. What could be the cause?
Answer:
The formation of high molecular weight species is likely due to dimerization or polymerization of the starting material or reactive intermediates. For this compound, two primary pathways can lead to such products: intermolecular etherification and self-condensation .
Causality of Formation:
-
Dimerization via Intermolecular Etherification: Under acidic conditions or at elevated temperatures, the hydroxyl group of one molecule can be protonated, forming a good leaving group (water). A second molecule of the alcohol can then act as a nucleophile, leading to the formation of a dibenzyl ether dimer. This process can potentially continue to form oligomers. The formation of symmetrical ethers from benzylic alcohols under acidic conditions is a known side reaction.[2]
-
Self-Condensation leading to Aza-crown Ethers: Research on the self-condensation of 2-aminobenzyl alcohol has demonstrated the formation of aza-crown ethers through the catalytic action of a ruthenium complex.[3] This suggests that under certain catalytic conditions, this compound could undergo a similar self-condensation, where the amino group of one molecule reacts with the alcohol group of another, leading to cyclic oligomers.
Mitigation Strategies:
-
pH Control: Avoid strongly acidic conditions which can promote carbocation formation and subsequent etherification.
-
Temperature Management: Maintain the lowest effective reaction temperature to minimize thermally induced side reactions.
-
Use of High Dilution: Running the reaction at a lower concentration can disfavor intermolecular reactions like dimerization and polymerization.
-
Protecting Groups: If the intended reaction does not involve the amino or hydroxyl group, consider protecting one or both of these functional groups to prevent their participation in side reactions.
dot graph DimerizationPathways { rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
} Caption: Potential dimerization and oligomerization pathways.
Troubleshooting and Analytical Protocols
A systematic approach to identifying and quantifying side products is crucial for process optimization and ensuring product purity. We recommend a combination of High-Performance Liquid Chromatography (HPLC) for quantitative analysis and Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.
Protocol 1: HPLC Method for Purity Assessment and Side Product Profiling
This protocol provides a starting point for developing a stability-indicating HPLC method.
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) | Provides good retention and separation of aromatic compounds with varying polarity. |
| Mobile Phase | Acetonitrile and Water (with 0.1% formic or acetic acid) | A gradient elution is recommended to resolve the starting material from both more and less polar side products. |
| Gradient | Start with a higher aqueous percentage (e.g., 90% water) and ramp up the acetonitrile concentration. | Allows for the elution of polar side products first, followed by the starting material and then less polar impurities like the aldehyde. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Detection | UV at 254 nm and 280 nm | The aromatic nature of the compounds allows for strong UV absorbance. Monitoring at multiple wavelengths can help in distinguishing between different chromophores. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
Sample Preparation:
-
Accurately weigh and dissolve a sample of the reaction mixture in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture).
-
Filter the sample through a 0.45 µm syringe filter before injection.
Protocol 2: GC-MS for Identification of Volatile Side Products
GC-MS is particularly useful for identifying the more volatile oxidation product, the aldehyde.
| Parameter | Recommended Condition | Rationale |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) | A standard non-polar column suitable for a wide range of analytes. |
| Carrier Gas | Helium at a constant flow of 1 mL/min | Inert carrier gas. |
| Inlet Temp. | 250 °C | Ensures complete volatilization of the sample. |
| Oven Program | Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | A typical temperature program to separate compounds with different boiling points. |
| MS Detector | Electron Ionization (EI) at 70 eV | Standard ionization method for creating a library-searchable mass spectrum. |
Sample Preparation:
-
Dilute the reaction mixture in a volatile solvent like dichloromethane or ethyl acetate.
-
If the starting material is not volatile enough, derivatization may be necessary, but the aldehyde should be directly observable.
Protocol 3: NMR Spectroscopy for Structural Elucidation
¹H and ¹³C NMR are indispensable for the definitive structural identification of isolated impurities.
-
This compound: Expect a singlet for the benzylic CH₂ protons around 4.5-4.7 ppm and aromatic signals.
-
(2-Amino-5-chloro-3-methylphenyl)carbaldehyde: The benzylic CH₂ signal will be absent, and a characteristic aldehyde proton signal will appear downfield, typically between 9.5 and 10.5 ppm.
-
2-Amino-5-chloro-3-methylbenzoic acid: The benzylic CH₂ signal will be absent, and a broad carboxylic acid proton signal will be observed far downfield (>10 ppm), which is exchangeable with D₂O.
-
Dibenzyl Ether Dimer: The ¹H NMR spectrum will be more complex, but a new set of benzylic CH₂ signals, possibly shifted compared to the starting material, will be present.
-
Aza-crown Oligomers: These will show highly complex NMR spectra, often with broad signals, indicative of a mixture of oligomers or conformational isomers.
dot graph AnalyticalWorkflow { rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} Caption: A typical analytical workflow for side product identification.
References
-
Reddy, K. S., et al. (2015). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. ACS Catalysis, 5(3), 1849-1855. [Link]
-
Su, W., et al. (2018). Aza-crown compounds synthesised by the self-condensation of 2-amino-benzyl alcohol over a pincer ruthenium catalyst and applied in the transfer hydrogenation of ketones. Dalton Transactions, 47(32), 11035-11042. [Link]
-
Otera, J. (2003). Esterification: Methods, Reactions, and Applications. Wiley-VCH. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Smith, M. B. (2017). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons. [Link]
Sources
- 1. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Aza-crown compounds synthesised by the self-condensation of 2-amino-benzyl alcohol over a pincer ruthenium catalyst and applied in the transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Preventing Oxidation of (2-Amino-5-chloro-3-methylphenyl)methanol
Welcome to the technical support guide for (2-Amino-5-chloro-3-methylphenyl)methanol. This document provides in-depth guidance for researchers, scientists, and drug development professionals to mitigate and troubleshoot the oxidative degradation of this valuable synthetic intermediate. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions during your experiments.
The chemical structure of this compound contains two functional groups highly susceptible to oxidation: an aromatic amine and a primary benzylic alcohol. The electron-donating amino group increases the electron density of the aromatic ring, making the entire molecule more prone to oxidative degradation by atmospheric oxygen, light, and other chemical oxidants.[1] The benzylic alcohol can be readily oxidized to the corresponding aldehyde or carboxylic acid.[2] This inherent instability necessitates careful handling and storage to ensure the integrity and purity of the material for downstream applications.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues and questions encountered by users of this compound.
Q1: My once off-white solid sample of this compound has turned brown/pink. What happened?
A: This color change is a classic indicator of oxidation. Aromatic amines are notoriously prone to air oxidation, which often results in the formation of highly colored polymeric or quinone-like structures. The initial off-white or light yellow color of the pure compound will darken significantly upon exposure to air and/or light over time.
Q2: What are the primary degradation products I should expect from oxidation?
A: You can expect a mixture of products resulting from the oxidation of both the amine and alcohol functional groups. The most common degradation products are:
-
(2-Amino-5-chloro-3-methyl)benzaldehyde: From the oxidation of the benzylic alcohol.
-
(2-Amino-5-chloro-3-methyl)benzoic acid: From the over-oxidation of the aldehyde.[2]
-
Nitroso and Nitro derivatives: From the oxidation of the amino group. These are often responsible for the deep coloration.
-
Polymeric materials: Formed through complex radical coupling reactions, often appearing as an insoluble brown or black solid.
Q3: What are the absolute ideal storage conditions for this compound?
A: To maximize shelf-life and maintain purity, the compound must be protected from oxygen, light, and heat. The ideal conditions are summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents direct contact with atmospheric oxygen, the primary oxidant.[3][4] |
| Temperature | 2-8 °C | Reduces the rate of chemical reactions, including oxidation.[3][4] |
| Light | Amber glass vial or container wrapped in foil | Protects the compound from photo-oxidation, where light energy accelerates degradation.[3][4] |
| Container | Tightly sealed, airtight container | Prevents ingress of both oxygen and atmospheric moisture. |
Q4: Is it really necessary to use a glove box or Schlenk line for routine weighing and solution preparation?
A: For applications requiring the highest purity and reproducibility, yes. While you can briefly handle the solid in the air for quick transfers, prolonged exposure will initiate degradation. For sensitive reactions, such as those in catalysis or multi-step synthesis, it is best practice to handle the compound exclusively under an inert atmosphere.[5][6] Glove boxes or Schlenk lines are the standard equipment for these manipulations.[5][7][8]
Q5: Can I add an antioxidant to my solution for better stability?
A: Yes, for storage of the compound in solution, adding a radical-scavenging antioxidant can be beneficial. However, you must ensure the antioxidant does not interfere with your downstream chemistry.
-
Recommended Antioxidant: Butylated hydroxytoluene (BHT) is a common choice.
-
Working Concentration: A low concentration, typically 0.01-0.1% (w/v), is usually sufficient.
-
Mechanism: Antioxidants like BHT are hindered phenols that can quench radical intermediates that propagate oxidation chain reactions.[9]
Section 2: Troubleshooting Guide: Diagnosing Oxidation
If you suspect your sample has been compromised, the following workflow and analytical guide can help you confirm and quantify the extent of degradation.
Oxidation Diagnosis Workflow
Caption: Inert atmosphere experimental workflow.
Protocol 3.3: Solvent Degassing
Dissolved oxygen in solvents is a primary contributor to degradation. Use one of the following methods to remove it.
Method A: Freeze-Pump-Thaw (Most Effective)
-
Place the solvent in a robust flask with a stopcock, ensuring it is no more than half full.
-
Freeze the solvent completely using a liquid nitrogen bath.
-
Once solid, open the stopcock to a high vacuum line and evacuate for 5-10 minutes.
-
Close the stopcock and thaw the solvent in a water bath. You may see bubbles of gas being released.
-
Repeat this entire cycle at least three times for maximum oxygen removal.
Method B: Inert Gas Sparging (Faster, Less Effective)
-
Insert a long needle or glass pipette connected to an inert gas line into the solvent.
-
Ensure the tip of the needle is below the solvent surface.
-
Bubble a steady stream of inert gas (e.g., argon or nitrogen) through the solvent for 20-30 minutes. This displaces the dissolved oxygen.
References
-
Reddy, K. S. K., et al. (2017). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. National Center for Biotechnology Information. Available at: [Link]
-
Wipf, P. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. Wipf Group, University of Pittsburgh. Available at: [Link]
-
ResearchGate. (2023). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. ResearchGate. Available at: [Link]
-
MDPI. (2021). Enzymatic Synthesis of Flavours and Fragrances, Antioxidants and Antimicrobials on the Example of Benzyl Alcohol and Its Selected Derivatives. MDPI. Available at: [Link]
-
ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). ChemistryViews. Available at: [Link]
-
Digital Repository. (2022). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Iraqi Journal Of Market Research And Consumer Protection. Available at: [Link]
-
National Institutes of Health. (2022). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. National Institutes of Health. Available at: [Link]
-
ARC Journals. (n.d.). Study of Oxidation of Some Alpha Amino Acids by 1, 3-Dichloro- 5, 5-Dimethylhydantoin in Aqueous Acetic. ARC Journals. Available at: [Link]
- Google Patents. (2021). WO2021086957A1 - An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide. Google Patents.
-
PubChem. (n.d.). 2-Amino-5-chlorobenzyl alcohol. PubChem. Available at: [Link]
-
Neilson Lab. (n.d.). The manipulation of air-sensitive compounds. Neilson Lab. Available at: [Link]
- Google Patents. (n.d.). CN105037178B - Complex antioxidant composition for preventing aromatic amine from discoloring. Google Patents.
-
Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Patsnap. Available at: [Link]
-
Performance Additives. (n.d.). Aromatic Amines Antioxidants. Performance Additives. Available at: [Link]
-
MDPI. (2024). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. MDPI. Available at: [Link]
-
Oxford Academic. (2023). General techniques for handling air-sensitive compounds. Oxford Academic. Available at: [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group. Available at: [Link]
-
PubChem. (n.d.). Benzyl Alcohol. PubChem. Available at: [Link]
Sources
- 1. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. chemistryviews.org [chemistryviews.org]
- 6. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. academic.oup.com [academic.oup.com]
- 9. CN105037178B - Complex antioxidant composition for preventing aromatic amine from discoloring - Google Patents [patents.google.com]
Validation & Comparative
A Senior Application Scientist's Guide to (2-Amino-5-chloro-3-methylphenyl)methanol and its Comparison with other Substituted Anilines in Drug Discovery
In the landscape of modern medicinal chemistry, substituted anilines represent a cornerstone scaffold, pivotal in the architecture of a vast array of therapeutic agents. Their synthetic versatility and ability to engage in crucial hydrogen bonding interactions have cemented their role in drug design. However, the aniline moiety is not without its challenges, often being flagged as a "structural alert" due to concerns over metabolic instability and potential toxicity.[1] This guide provides an in-depth comparison of (2-Amino-5-chloro-3-methylphenyl)methanol, a bespoke substituted aniline, with other key aniline derivatives. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive, data-driven framework to inform rational drug design and lead optimization.
We will delve into the physicochemical properties, metabolic stability, and structure-activity relationships (SAR) of our target compound and compare it against a curated set of alternatives: the electron-deficient 4-chloroaniline, the electron-rich 3-methylaniline, and the structurally analogous 2-aminobenzyl alcohol. This comparative analysis is framed within the context of their potential application as kinase inhibitors, a domain where aniline scaffolds are particularly prevalent.
The Strategic Importance of Substitution: A Physicochemical Perspective
The seemingly subtle variation of substituents on the aniline ring can dramatically alter a molecule's physicochemical profile, impacting its absorption, distribution, metabolism, and excretion (ADME) properties. Key parameters such as the acid dissociation constant (pKa) and lipophilicity (logP) are critical determinants of a drug candidate's behavior in a biological system.
The pKa of an aniline derivative dictates its ionization state at physiological pH, which in turn influences its solubility, membrane permeability, and target engagement. Electron-withdrawing groups, such as the chloro- group in 4-chloroaniline, decrease the basicity of the amino group, resulting in a lower pKa. Conversely, electron-donating groups, like the methyl group in 3-methylaniline, increase the basicity and raise the pKa.
Lipophilicity, often expressed as logP, is a measure of a compound's partitioning between an oily and an aqueous phase. It is a crucial factor for membrane permeability and can also influence metabolic stability and off-target toxicity. The introduction of hydrophobic substituents, such as a chloro or methyl group, generally increases the logP value.
Below is a comparative summary of the key physicochemical properties of our selected anilines. The properties for this compound are estimated based on its structural similarity to 2-amino-5-chloro-3-methylbenzoic acid and the expected electronic effects of its substituents.
| Compound | Structure | Molar Mass ( g/mol ) | pKa (Predicted/Experimental) | Water Solubility | LogP (Predicted/Experimental) |
| This compound | 171.62 (Predicted) | ~3.5 - 4.0 | Low | ~2.0 - 2.5 | |
| 4-Chloroaniline | 127.57 | 3.98 - 4.15[2][3] | 2.6 - 3.9 g/L[4][5] | 1.83[2] | |
| 3-Methylaniline | 107.15 | 4.69 - 4.73[6][7] | Slightly soluble[1] | 1.40[7] | |
| 2-Aminobenzyl alcohol | 123.15 | ~4.5 (Predicted) | Very soluble[8][9] | ~1.1 (Predicted) |
Note: The properties for this compound are estimations derived from the known properties of structurally related compounds and the electronic contributions of its substituents. The chloro and methyl groups are expected to decrease the basicity of the amino group compared to aniline, while the hydroxymethyl group has a minor electronic effect but increases polarity.
Navigating the Metabolic Maze: Stability of Substituted Anilines
A primary hurdle in the development of aniline-containing drugs is their susceptibility to metabolic transformation, which can lead to rapid clearance and the formation of reactive, potentially toxic metabolites.[1] The primary routes of aniline metabolism involve oxidation of the amino group and aromatic ring hydroxylation, catalyzed by cytochrome P450 enzymes. The nature and position of substituents play a critical role in modulating this metabolic fate.
Electron-rich anilines, such as 3-methylaniline, are generally more prone to oxidation. Conversely, electron-withdrawing groups, like the chloro substituent in 4-chloroaniline, can render the aromatic ring less susceptible to oxidative metabolism. The steric hindrance provided by substituents ortho to the amino group can also shield it from enzymatic attack.
In the case of This compound , the presence of a methyl group ortho to the amino group and a chloro group on the ring is anticipated to confer a degree of metabolic stability compared to unsubstituted aniline. The chloro group's electron-withdrawing nature deactivates the ring towards oxidation, while the ortho-methyl group provides steric hindrance around the amino functionality.
A comparative overview of the expected metabolic stability is presented below:
| Compound | Key Structural Features | Expected Metabolic Stability | Rationale |
| This compound | Ortho-methyl, meta-chloro | Moderate to High | Ortho-methyl group provides steric hindrance; chloro group is deactivating. |
| 4-Chloroaniline | Para-chloro | Moderate | Chloro group is deactivating, but the para position is susceptible to hydroxylation.[2] |
| 3-Methylaniline | Meta-methyl | Low to Moderate | Methyl group is activating, making the ring more susceptible to oxidation. |
| 2-Aminobenzyl alcohol | Ortho-hydroxymethyl | Low to Moderate | The hydroxymethyl group can be oxidized, and the ring is not deactivated. |
The Aniline Scaffold in Kinase Inhibition: A Structure-Activity Relationship (SAR) Perspective
Substituted anilines are a common feature in the design of kinase inhibitors, where the amino group often forms a critical hydrogen bond with the hinge region of the kinase domain. The substituents on the aniline ring then project into the hydrophobic pocket, and their nature significantly influences binding affinity and selectivity.
Let's consider a hypothetical scenario where these anilines are being evaluated as inhibitors for a tyrosine kinase such as c-Met or EGFR. The general binding mode would involve the aniline nitrogen acting as a hydrogen bond donor to a backbone carbonyl in the hinge region.
Caption: Generalized binding mode of an aniline-based kinase inhibitor.
-
This compound: The chloro and methyl groups can engage in favorable hydrophobic interactions within the kinase pocket. The ortho-methyl group can provide a conformational constraint that may enhance binding affinity. The hydroxymethyl group introduces a potential hydrogen bonding opportunity with nearby residues or solvent, which could be exploited to improve solubility and potency.
-
4-Chloroaniline: The para-chloro group can occupy a hydrophobic sub-pocket. Its electron-withdrawing nature can influence the hydrogen bonding strength of the amino group.
-
3-Methylaniline: The meta-methyl group can also interact with a hydrophobic pocket, but its positioning will differ from a para-substituent, potentially altering selectivity.
-
2-Aminobenzyl alcohol: The ortho-hydroxymethyl group offers a hydrogen bonding vector that could be leveraged for enhanced affinity and selectivity, but it may also introduce a penalty if the pocket is purely hydrophobic.
Experimental Protocols for Comparative Evaluation
To empirically validate the theoretical comparisons, a series of standardized experimental protocols are essential.
Protocol 1: Determination of pKa by UV-Vis Spectrophotometry
This method relies on the change in the UV-Vis absorbance spectrum of the aniline as a function of pH.
-
Preparation of Stock Solutions: Prepare a 1 mM stock solution of each aniline derivative in methanol.
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with pH values ranging from 2 to 10 (e.g., citrate, phosphate, and borate buffers).
-
Sample Preparation: For each aniline, prepare a set of solutions by diluting the stock solution to a final concentration of 50 µM in each of the buffer solutions.
-
UV-Vis Measurement: Record the UV-Vis spectrum of each solution from 200 to 400 nm.
-
Data Analysis: Plot the absorbance at a wavelength that shows a significant change with pH against the pH. Fit the data to the Henderson-Hasselbalch equation to determine the pKa.
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
Protocol 2: Kinetic Solubility Assay
This protocol provides a high-throughput method to estimate the thermodynamic solubility of a compound.
-
Preparation of Stock Solutions: Prepare 10 mM stock solutions of each aniline derivative in DMSO.
-
Sample Preparation: In a 96-well plate, add 2 µL of each stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4.
-
Equilibration: Seal the plate and shake at room temperature for 24 hours to allow for equilibration.
-
Filtration: Filter the solutions through a 0.45 µm filter plate to remove any precipitated compound.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate by HPLC-UV or LC-MS/MS against a standard curve.
Protocol 3: In Vitro Metabolic Stability Assay using Liver Microsomes
This assay assesses the rate of metabolism of a compound by liver enzymes.
-
Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human or rat) and a NADPH-regenerating system in a phosphate buffer (pH 7.4).
-
Incubation: Pre-warm the reaction mixture to 37°C. Initiate the reaction by adding the aniline derivative (final concentration of 1 µM).
-
Time Points: Aliquots of the reaction are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression represents the elimination rate constant, from which the in vitro half-life (t½) can be calculated.
Caption: Workflow for in vitro metabolic stability assay.
Conclusion and Future Directions
The selection of a substituted aniline for a drug discovery program is a multi-faceted decision that requires a careful balance of physicochemical properties, metabolic stability, and on-target activity. While This compound presents a theoretically attractive profile with potentially enhanced metabolic stability due to its substitution pattern, this must be empirically validated.
The comparative framework and experimental protocols outlined in this guide provide a robust starting point for such an evaluation. By systematically assessing the properties of this novel aniline against well-characterized alternatives, researchers can make more informed decisions in the design of next-generation therapeutics. The interplay of the ortho-methyl, meta-chloro, and ortho-hydroxymethyl groups in our lead compound offers intriguing possibilities for fine-tuning its ADME and SAR profiles, underscoring the power of rational, data-driven medicinal chemistry.
References
- Kalgutkar, A. S., & Obach, R. S. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters, 11(4), 436–440.
-
PubChem. (n.d.). 2-Amino-5-chloro-3-methylbenzoic acid. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. Retrieved January 26, 2026, from [Link]
-
PubChem. (n.d.). 4-Chloroaniline. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
ChemBK. (2024, April 9). 3-Methylaniline. Retrieved January 26, 2026, from [Link]
-
PubChem. (n.d.). 2-Aminobenzyl alcohol. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
INCHEM. (2003). 4-Chloroaniline (CICADS 48, 2003). Retrieved January 26, 2026, from [Link]
-
Wikipedia. (n.d.). 4-Chloroaniline. Retrieved January 26, 2026, from [Link]
-
ChemBK. (2024, April 9). 2-Aminobenzyl alcohol. Retrieved January 26, 2026, from [Link]
-
PubChem. (n.d.). m-Toluidine. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
Solubility of Things. (n.d.). 3-Methylaniline. Retrieved January 26, 2026, from [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Chloroaniline CAS#: 106-47-8 [m.chemicalbook.com]
- 4. 4-Chloroaniline (CICADS 48, 2003) [inchem.org]
- 5. 4-Chloroaniline - Wikipedia [en.wikipedia.org]
- 6. chembk.com [chembk.com]
- 7. m-Toluidine | C6H4CH3NH2 | CID 7934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Aminobenzyl alcohol | 5344-90-1 [chemicalbook.com]
- 9. chembk.com [chembk.com]
Structure-activity relationship (SAR) studies of derivatives
A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Studies: From Hit to Lead
Introduction: Decoding the Molecular Conversation
In the intricate dance of drug discovery, the dialogue between a small molecule and its biological target is governed by a precise language of shape, charge, and stereochemistry. Structure-Activity Relationship (SAR) studies are our means of interpreting and eventually directing this conversation. At its core, SAR is the systematic exploration of how modifying a molecule's chemical structure alters its biological activity.[1][2] This is not merely an academic exercise; it is the foundational principle that transforms a weakly active "hit" compound into a potent and selective "lead" candidate, and ultimately, into a life-saving therapeutic.[3]
The process is inherently iterative. Medicinal chemists synthesize novel derivatives (analogs), which are then tested by biologists.[2] The resulting data—be it enhanced potency, improved selectivity, or reduced toxicity—feeds back into the design process, informing the next round of chemical modifications.[3][4] This guide will navigate the landscape of modern SAR methodologies, comparing their strategic applications and providing the practical insights needed to accelerate the journey from an initial discovery to a viable drug candidate.[1]
The SAR Workflow: An Integrated and Iterative Approach
The path from a hit compound to a lead candidate is not linear but cyclical. Each turn of the cycle refines our understanding of the SAR and brings us closer to the ideal molecular profile. This workflow integrates computational and experimental sciences to make data-driven decisions, optimizing not just for potency but also for crucial drug-like properties.
Caption: The iterative cycle of a Structure-Activity Relationship (SAR) study.
A Comparative Guide to Core SAR Methodologies
The choice of SAR methodology depends heavily on the available information, particularly the knowledge of the target's three-dimensional structure.[5] We can broadly classify these powerful techniques into ligand-based and structure-based approaches.
Part A: Ligand-Based Approaches (When the Target Structure is Unknown)
When a crystal structure of the biological target is unavailable, the drug candidate itself becomes the primary source of information. We study the features of molecules known to be active to infer the necessary properties for binding.
-
Traditional SAR & Bioisosteric Replacement : This is the foundational, experience-driven approach where chemists make systematic modifications to a lead compound.[3] This includes altering functional groups, changing ring sizes, and modifying substituents to probe for interactions with the target.[3] A key strategy within this is bioisosteric replacement , where a functional group is exchanged for another with similar physical or chemical properties (e.g., size, electronics, shape) to improve potency, selectivity, or pharmacokinetic properties.[6][7] For example, replacing a metabolically labile ester group with a more stable amide, or swapping a carboxylic acid for a tetrazole to improve oral bioavailability, are common and effective strategies.[8]
-
Pharmacophore Modeling : A pharmacophore is an abstract 3D representation of the essential steric and electronic features a molecule must possess to be active.[5] By analyzing a set of active molecules, computational models can identify a common arrangement of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.[9] This model then serves as a 3D search query to screen virtual libraries for new, structurally diverse compounds that fit the required features, or to guide the modification of existing scaffolds.[10]
-
Quantitative Structure-Activity Relationship (QSAR) : QSAR moves beyond qualitative observations to build mathematical models that correlate a molecule's physicochemical properties (descriptors) with its biological activity.[11][12]
-
2D-QSAR : This classical method uses descriptors calculated from the 2D structure, such as molecular weight, logP (lipophilicity), and polar surface area, to create a linear equation predicting activity.
-
3D-QSAR : Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a more sophisticated view.[13][14] They require aligning a set of molecules and calculating their steric and electrostatic fields in 3D space.[15][16] The output is a 3D contour map that highlights regions where, for example, adding a bulky group or a negatively charged group would be predicted to increase or decrease activity.[17]
-
Part B: Structure-Based Approaches (When the Target Structure is Known)
Having a high-resolution 3D structure of the target protein, often complexed with a ligand, is a game-changer for SAR. It allows for rational, precision-guided modifications.
-
SAR by X-ray Crystallography : Obtaining a co-crystal structure of a ligand bound to its target provides a detailed snapshot of the binding pocket and the specific interactions (hydrogen bonds, hydrophobic contacts, etc.) that drive affinity.[18][19] This structural information is invaluable, allowing chemists to design new analogs that can, for instance, fill an unoccupied hydrophobic pocket or form an additional hydrogen bond to increase potency.[20]
-
SAR by NMR : This fragment-based approach is particularly powerful for identifying new binding sites and building potent ligands from smaller, weakly binding fragments.[21] In a typical "SAR by NMR" experiment, the target protein is monitored by NMR spectroscopy while small-molecule fragments are screened.[22] Fragments that bind cause detectable chemical shifts in the protein's NMR spectrum, revealing not only that they bind but also where. Two fragments that bind to adjacent sites can then be chemically linked to create a much higher-affinity molecule.[21]
Table 1: Comparison of Core SAR Methodologies
| Methodology | Primary Application | Key Requirements | Pros | Cons |
| Traditional SAR & Bioisosterism | Lead optimization through iterative chemical modification.[6] | A lead compound, synthetic chemistry resources. | Intuitive, builds deep knowledge of a chemical series. | Can be resource-intensive, may miss novel scaffolds. |
| Pharmacophore Modeling | Scaffold hopping, virtual screening, guiding design.[5][9] | A set of active ligands with some structural diversity. | Identifies essential features, can find novel chemotypes. | Model quality depends heavily on input ligands and alignment. |
| 2D/3D-QSAR | Predict activity of new analogs, guide optimization.[11][16] | A dataset of analogs with quantitative activity data. | Predictive power, provides quantitative design hypotheses. | Can be complex to build and validate, predictive power is limited to the chemical space of the training set.[23] |
| SAR by X-ray Crystallography | Rational drug design, understanding binding modes.[18] | High-resolution crystal structure of the target-ligand complex. | Provides direct, atomic-level insight for design.[19] | Protein crystallization can be a major bottleneck. |
| SAR by NMR | Fragment-based lead discovery, identifying new binding sites.[21] | Purified, stable, isotopically labeled protein for NMR. | Efficiently explores chemical space, can generate novel leads. | Requires specialized equipment and expertise, works best with smaller proteins.[22] |
Case Study: SAR of Hypothetical X-Kinase Inhibitors
To illustrate the practical application of these methodologies, let's consider a hypothetical project targeting "X-Kinase," a protein implicated in an inflammatory disease.
Background: A high-throughput screen (HTS) of a 200,000-compound library identified "Lead-1," a moderately potent inhibitor with an IC₅₀ of 2.5 µM. However, it suffers from poor metabolic stability.
Iteration 1: Initial SAR and Bioisosteric Replacement The initial focus was on the methoxy group, a common site of metabolic attack, and the terminal phenyl ring. A small set of analogs was synthesized to probe the SAR around this core.
-
Compound 2: Replacing the metabolically labile methoxy group with a more stable trifluoromethyl group (a common bioisostere) slightly decreased potency but significantly improved metabolic stability.[24]
-
Compound 3: Removing the methoxy group entirely (de-methylation) led to a significant loss of activity, suggesting this region is important for binding, perhaps through steric bulk or a subtle electronic effect.
-
Compound 4: Adding a chlorine atom to the terminal phenyl ring doubled the potency, indicating a potential favorable interaction in a hydrophobic pocket.
Caption: Hypothetical pharmacophore model for X-Kinase inhibitors.
Iteration 2: Structure-Based Design and Optimization A co-crystal structure of Compound 4 bound to X-Kinase was successfully obtained. The structure revealed that the chlorine atom was indeed buried in a small hydrophobic pocket adjacent to a larger, unfilled pocket. It also showed the trifluoromethyl group was solvent-exposed, explaining its neutral effect on potency.
-
Compound 5: Based on the crystal structure, the terminal chlorophenyl group was replaced with a larger cyclohexyl group to better fill the observed hydrophobic pocket. This resulted in a significant 10-fold boost in potency, yielding a nanomolar inhibitor. This compound, "Lead-2," became the new lead for further optimization.
Table 2: SAR Data for X-Kinase Inhibitors
| Cmpd | R1 Group | R2 Group | IC₅₀ (µM) | Microsomal T₁/₂ (min) | Notes |
| Lead-1 | -OCH₃ | Phenyl | 2.5 | 5 | HTS Hit. Poor metabolic stability. |
| 2 | -CF₃ | Phenyl | 3.1 | 45 | Bioisosteric replacement improves stability. |
| 3 | -H | Phenyl | 15.2 | >60 | Methoxy region is important for potency. |
| 4 | -CF₃ | 4-Cl-Phenyl | 1.2 | 42 | Halogen addition improves potency. |
| Lead-2 | -CF₃ | Cyclohexyl | 0.11 | 55 | Structure-based design fills hydrophobic pocket. |
Essential Experimental Protocols
The reliability of any SAR campaign is built upon robust and reproducible experimental data.[25] Below are standardized protocols for key assays in a typical discovery project.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol describes a common method for measuring a compound's ability to inhibit a kinase by quantifying the amount of ATP remaining after the kinase reaction.
-
Reagent Preparation :
-
Prepare Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Prepare Substrate/Enzyme Mix: Dilute X-Kinase enzyme and its specific peptide substrate in Kinase Buffer to 2X the final desired concentration.
-
Prepare ATP Solution: Dilute ATP in Kinase Buffer to 2X the final desired concentration (typically at the Kₘ for the enzyme).
-
Compound Dilution: Perform serial dilutions of test compounds in 100% DMSO, then dilute into Kinase Buffer to a 4X final concentration (maintaining a constant final DMSO concentration, e.g., 1%).
-
-
Assay Procedure (384-well plate format) :
-
Add 5 µL of 4X compound solution or vehicle control (buffer + DMSO) to appropriate wells.
-
Add 10 µL of 2X Substrate/Enzyme mix to all wells.
-
Incubate at room temperature for 10 minutes to allow compound to bind to the enzyme.
-
Initiate the reaction by adding 5 µL of 2X ATP solution to all wells.
-
Incubate the reaction plate at room temperature for 60 minutes.
-
Stop the reaction and measure remaining ATP by adding 20 µL of a commercial luminescence-based ATP detection reagent (e.g., Kinase-Glo®).
-
Incubate for 10 minutes in the dark to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
-
Data Analysis :
-
Normalize the data using vehicle control (0% inhibition) and no-enzyme control (100% inhibition).
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This protocol assesses the rate at which a compound is metabolized by enzymes in human liver microsomes (HLM), providing an early indication of its metabolic clearance.
-
Reagent Preparation :
-
Prepare Phosphate Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Prepare HLM Suspension: Thaw cryopreserved HLM on ice and dilute in Phosphate Buffer to a final protein concentration of 1 mg/mL. Keep on ice.
-
Prepare NADPH Solution (Cofactor): Dissolve NADPH in Phosphate Buffer to a concentration of 10 mM.
-
Prepare Compound Stock: Dissolve test compound in DMSO to 1 mM.
-
-
Assay Procedure :
-
Pre-warm a 96-well plate containing the HLM suspension and another plate with the NADPH solution at 37°C for 10 minutes.
-
Add 1 µL of the 1 mM compound stock to the HLM suspension to achieve a final substrate concentration of 1 µM (final DMSO concentration will be 0.1%). Mix gently.
-
Initiate the reaction by adding the pre-warmed NADPH solution.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction and precipitate proteins.
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
-
Data Analysis :
-
Analyze the amount of remaining parent compound in each sample using LC-MS/MS.
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of the resulting line (k) is the elimination rate constant.
-
Calculate the in vitro half-life (T₁/₂) using the equation: T₁/₂ = 0.693 / k.
-
Strategic Decision Making in SAR
Choosing the right path in an SAR campaign is critical. The following decision tree provides a logical framework for selecting the most appropriate methodologies based on available project information.
Caption: Decision tree for selecting an appropriate SAR strategy.
Conclusion
Structure-Activity Relationship studies are the engine of medicinal chemistry and drug discovery. The journey from a fleeting hit to a well-characterized lead is one of hypothesis, synthesis, and rigorous analysis.[26] Success does not hinge on a single methodology, but on the thoughtful integration of multiple computational and experimental techniques.[4] By combining the predictive power of in silico models with the empirical data from well-designed biological and ADMET assays, researchers can navigate the complex chemical space with greater efficiency and precision.[1][27] This multi-faceted, iterative approach ensures that the molecules advancing toward the clinic have been rationally designed and rigorously validated, maximizing their potential to become effective therapies.
References
-
Oncodesign Services. Structure-Activity Relationship (SAR) Studies. [Link]
-
Gui, J., et al. (2024). Design and Synthesis of Marine Sarocladione Derivatives with Potential Anticancer Activity. Marine Drugs. [Link]
-
JoVE. (2024). Video: Structure-Activity Relationships and Drug Design. Journal of Visualized Experiments. [Link]
-
P, S. (2021). Exploring the Structure-Activity Relationship (SAR) of Drugs. AZoLifeSciences. [Link]
-
Wikipedia. Structure–activity relationship. [Link]
-
CDD Vault. (2025). SAR: Structure Activity Relationships. Collaborative Drug Discovery. [Link]
-
Drug Design Org. Structure Activity Relationships. [Link]
-
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]
-
Stork, C., et al. (2019). Structure-based molecular modeling in SAR analysis and lead optimization. RSC Chemical Biology. [Link]
-
Dar, A. M., et al. (2021). ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches. Current Pharmaceutical Design. [Link]
-
Ali, M. A., et al. (2014). 3D QSAR Pharmacophore, CoMFA and CoMSIA Based Design and Docking Studies on Phenyl Alkyl Ketones as Inhibitors of Phosphodiesterase 4. Medicinal Chemistry. [Link]
-
Maveyraud, L., & Mourey, L. (2020). Protein X-ray Crystallography and Drug Discovery. Molecules. [Link]
-
SpiroChem. Bioisosteric Replacement Strategies. [Link]
-
Shuker, S. B., et al. (1996). Discovering High-Affinity Ligands for Proteins: SAR by NMR. Science. [Link]
-
Beg, M. A., et al. (2022). Quantitative structure–activity relationship-based computational approaches. Computational and Structural Biotechnology Journal. [Link]
-
ResearchGate. What is QSAR with COMFA and COMSIA? [Link]
-
Husain, A., & Podshivalov, A. (2020). The Quest for Bioisosteric Replacements. Journal of Chemical Information and Modeling. [Link]
-
Charles River Laboratories. Protein Crystallization and X-Ray Crystallography Services. [Link]
-
Al-Hussain, F. A., et al. (2022). 3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Dynamics Simulations for the Identification of Spleen Tyrosine Kinase Inhibitors. Frontiers in Chemistry. [Link]
-
Charles River Laboratories. High-Throughput Screening (HTS) Services. [Link]
-
Lazzaro, F., et al. (2021). The Impact of Assay Design on Medicinal Chemistry: Case Studies. Journal of Medicinal Chemistry. [Link]
-
Computational Chemistry Glossary. QSAR (Quantitative Structure-Activity Relationship). [Link]
-
Slideshare. Analog design-Bioisosteric replacement strategies. [Link]
-
YouTube. (2024). SAR BY NMR: Fragment-based drug discovery. [Link]
-
De, B. (2016). SAR and QSAR in Drug Discovery and Chemical Design—Some Examples. QSAR and Drug Design. [Link]
-
Slideshare. 1. quantitative structure activity relationship(qsar). [Link]
-
Anzenbacher, P., & Anzenbacherova, E. (2001). Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests. Current Pharmaceutical Design. [Link]
-
Ullah, A., et al. (2021). Target-based drug discovery, ADMET profiling and bioactivity studies of antibiotics as potential inhibitors of SARS-CoV-2 main protease (Mpro). Journal of Biomolecular Structure and Dynamics. [Link]
-
ResearchGate. (2020). Protein X-ray Crystallography and Drug Discovery. [Link]
-
Journal of Applied Pharmaceutical Sciences and Research. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. [Link]
-
Segall, M. D., et al. (2009). Beyond profiling: using ADMET models to guide decisions. Chemistry & Biodiversity. [Link]
-
Wang, Z., et al. (2012). Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors. Journal of Chemical Information and Modeling. [Link]
-
Southern Research. High-Throughput Screening & Discovery. [Link]
-
V-Life. (2025). 3D-QSAR (CoMFA/CoMSIA) & Alignment Strategies. [Link]
-
Zarenezhad, E., et al. (2021). 3D-QSAR Modeling on 2-Pyrimidine Carbohydrazides as Utrophin Modulators for the Treatment of Duchenne Muscular Dystrophy by Combining CoMFA, CoMSIA, and Molecular Docking Studies. ACS Omega. [Link]
-
ResearchGate. (2025). Methods for Applying the Quantitative Structure-Activity Relationship Paradigm. [Link]
-
ScienceDirect. (2025). ADMET profiling: Significance and symbolism. [Link]
-
YouTube. (2020). #Pharmacophore Modeling in Drug Discovery#E-QSAR#QSAR#ZINC_PHARMACOPHORE#VIRTUAL SCREENING#LEAD-DOCK. [Link]
-
Medicinal Chemistry Class Notes. Quantitative structure-activity relationships (QSAR). [Link]
-
Nuvisan. Tailored high-throughput screening solutions for identifying potent hits. [Link]
-
iqm.unicamp.br. QSAR WITH COMFA. [Link]
-
YouTube. (2024). The Medicinal Chemist's Guide to Solving ADMET Challenges. [Link]
Sources
- 1. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 2. Structure–activity relationship - Wikipedia [en.wikipedia.org]
- 3. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 4. azolifesciences.com [azolifesciences.com]
- 5. Structure-based molecular modeling in SAR analysis and lead optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ctppc.org [ctppc.org]
- 9. Frontiers | 3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Dynamics Simulations for the Identification of Spleen Tyrosine Kinase Inhibitors [frontiersin.org]
- 10. youtube.com [youtube.com]
- 11. Quantitative structure–activity relationship-based computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. QSAR (Quantitative Structure-Activity Relationship) - Computational Chemistry Glossary [deeporigin.com]
- 13. 3D QSAR pharmacophore, CoMFA and CoMSIA based design and docking studies on phenyl alkyl ketones as inhibitors of phosphodiesterase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 3D-QSAR (CoMFA/CoMSIA) & Alignment Strategies | Fields, PLS & Contour Interpretation [nthrys.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. marcia.iqm.unicamp.br [marcia.iqm.unicamp.br]
- 18. Protein X-ray Crystallography and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. criver.com [criver.com]
- 20. researchgate.net [researchgate.net]
- 21. cdn.fraserlab.com [cdn.fraserlab.com]
- 22. youtube.com [youtube.com]
- 23. fiveable.me [fiveable.me]
- 24. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 25. The Impact of Assay Design on Medicinal Chemistry: Case Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Design and Synthesis of Marine Sarocladione Derivatives with Potential Anticancer Activity [mdpi.com]
- 27. ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparing Cytotoxicity of Novel (2-Amino-5-chloro-3-methylphenyl)methanol Derivatives
For drug development professionals, researchers, and scientists, the early-stage assessment of a compound's cytotoxic potential is a critical filter in the pipeline of therapeutic discovery. This guide provides an in-depth, experience-driven comparison of cytotoxicity assays for a novel series of compounds derived from (2-Amino-5-chloro-3-methylphenyl)methanol. We will move beyond rote protocol recitation to explore the causal logic behind experimental choices, ensuring a robust and self-validating approach to data generation and interpretation.
Introduction: The Therapeutic Potential and Toxicological Questions of Novel Aminophenyl Alcohols
The scaffold this compound presents a compelling starting point for medicinal chemistry exploration. Its substituted aniline structure is a common feature in pharmacologically active molecules. Derivatization of the amino and hydroxyl moieties can lead to a diverse library of compounds with potential applications ranging from anticancer to antimicrobial agents[1]. However, this structural diversity also necessitates a thorough and comparative evaluation of their effects on cell viability.
This guide will focus on a hypothetical series of derivatives (Scheme 1) to illustrate a rigorous cytotoxicity screening workflow. We will compare their effects on a relevant cancer cell line (e.g., A549, human lung carcinoma) and a non-cancerous control cell line (e.g., HEK293, human embryonic kidney cells) to ascertain both potency and selectivity[1].
Scheme 1: Hypothetical Derivative Series from this compound
-
Parent Compound (PC): this compound
-
Derivative A (DA): N-acetylated analog of PC
-
Derivative B (DB): O-benzoylated analog of PC
-
Derivative C (DC): N-acetyl and O-benzoylated analog of PC
-
Positive Control: Doxorubicin (a standard chemotherapeutic agent)
Choosing the Right Tools: A Comparative Overview of Cytotoxicity Assays
The selection of a cytotoxicity assay is not a one-size-fits-all decision. The choice depends on the suspected mechanism of cell death, the compound's properties, and the desired throughput. Here, we compare two of the most widely used and mechanistically distinct assays: the MTT assay and the LDH release assay.[2]
-
MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[3] The intensity of the purple color is directly proportional to the number of living, metabolically active cells.[4] This assay is a good indicator of overall cell health and proliferation but can be confounded by compounds that interfere with mitochondrial respiration.[2][4]
-
Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity (a hallmark of necrosis or late-stage apoptosis).[5] The amount of extracellular LDH is directly proportional to the number of dead cells.[6] This method offers a more direct measure of cell death compared to metabolic assays.[2]
By employing both assays, we create a more complete picture of the compounds' effects. For instance, a compound that shows a potent effect in the MTT assay but a weak effect in the LDH assay might be cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells).
In-Depth Experimental Protocols
The following protocols are designed for a 96-well plate format, suitable for high-throughput screening.
Cell Culture and Compound Preparation
-
Cell Seeding: Seed A549 and HEK293 cells in separate 96-well plates at a density of 5,000 cells/well in 100 µL of complete culture medium.[7] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Dilution Series: Prepare stock solutions of the parent compound, derivatives A-C, and Doxorubicin in DMSO. Perform a serial dilution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
Cell Treatment: After 24 hours of incubation, carefully remove the medium from the cell plates and replace it with 100 µL of the prepared compound dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank control).
MTT Assay Protocol
-
Incubation: Incubate the treated plates for 48 hours at 37°C and 5% CO2.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well.[8]
-
Formazan Formation: Incubate the plates for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[4]
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.[3][9]
-
Absorbance Measurement: Gently agitate the plates on an orbital shaker for 15 minutes to ensure complete solubilization.[3] Measure the absorbance at 570 nm using a microplate reader.[4]
LDH Release Assay Protocol
-
Incubation: Treat cells with compounds for 48 hours as described in section 3.1.
-
Controls: Prepare three sets of control wells for each cell type:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells treated with a lysis buffer (e.g., 1% Triton X-100) for 45 minutes before the assay.
-
Background Control: Culture medium alone.[10]
-
-
Sample Collection: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate mix and a catalyst).[5] Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light.[7] Measure the absorbance at 490 nm using a microplate reader.
Data Analysis and Interpretation
The primary endpoint for these assays is the IC50 value, which is the concentration of a compound that inhibits 50% of the measured biological response (metabolic activity for MTT, cell viability for LDH).[11]
Calculation of IC50
-
Data Normalization: For the MTT assay, normalize the data to the vehicle-treated control wells (representing 100% viability). For the LDH assay, calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
-
Dose-Response Curves: Plot the normalized cell viability or cytotoxicity against the logarithm of the compound concentration.[12]
-
IC50 Determination: Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value for each compound.[13]
Comparative Data Presentation
The following tables present hypothetical data for our compound series, illustrating how to structure and interpret the results.
Table 1: Cytotoxicity of this compound Derivatives in A549 Lung Cancer Cells
| Compound | MTT Assay IC50 (µM) | LDH Assay IC50 (µM) |
| Parent Compound (PC) | > 100 | > 100 |
| Derivative A (DA) | 52.3 | 65.8 |
| Derivative B (DB) | 15.7 | 20.1 |
| Derivative C (DC) | 5.2 | 8.9 |
| Doxorubicin | 0.8 | 1.1 |
Table 2: Cytotoxicity of this compound Derivatives in HEK293 Non-Cancerous Cells
| Compound | MTT Assay IC50 (µM) | LDH Assay IC50 (µM) |
| Parent Compound (PC) | > 100 | > 100 |
| Derivative A (DA) | > 100 | > 100 |
| Derivative B (DB) | 85.4 | 92.3 |
| Derivative C (DC) | 45.1 | 55.6 |
| Doxorubicin | 2.5 | 3.2 |
Table 3: Selectivity Index of Cytotoxic Compounds
| Compound | Selectivity Index (SI) = IC50 (HEK293) / IC50 (A549) |
| Derivative B (DB) | 5.44 |
| Derivative C (DC) | 8.67 |
| Doxorubicin | 3.13 |
Interpretation of Results
-
Structure-Activity Relationship: The parent compound is inactive. Acetylation (Derivative A) confers weak activity, while benzoylation (Derivative B) significantly increases cytotoxicity. The combination of both modifications (Derivative C) results in the most potent compound in this series.
-
Assay Correlation: The IC50 values from the MTT and LDH assays are in good agreement, suggesting that the primary mode of action for the active compounds is indeed cytotoxic rather than cytostatic.
-
Selectivity: Derivative C exhibits the highest selectivity for the cancer cell line over the non-cancerous cell line, with a selectivity index greater than that of the standard chemotherapeutic, Doxorubicin. This makes it a promising candidate for further investigation.
Visualizing Workflows and Potential Mechanisms
Diagrams are invaluable for clarifying complex processes and hypotheses.
Caption: Experimental workflow for comparative cytotoxicity testing.
Caption: A potential mechanism of action for Derivative C.
Conclusion: From Data to Decisions
This guide has outlined a comprehensive and logical framework for assessing the cytotoxicity of novel compounds derived from this compound. By employing mechanistically distinct assays and comparing results across cancerous and non-cancerous cell lines, we can build a robust dataset that informs structure-activity relationships and highlights candidates with therapeutic potential. The hypothetical data for Derivative C, with its superior potency and selectivity, underscores the value of this comparative approach in identifying promising leads for further preclinical development. The next logical steps would involve exploring the apoptotic pathway suggested in the diagram, for instance, through caspase activity assays or Western blotting for key apoptotic proteins.[14][15]
References
-
A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method - PMC - PubMed Central. (2025, October 17). PubMed Central. [Link]
-
How can I calculate IC50 for a cytotoxic substance? (2015, September 21). ResearchGate. [Link]
-
LDH cytotoxicity assay. (2024, December 11). Protocols.io. [Link]
-
The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells - PMC. (2023, August 19). PubMed Central. [Link]
-
Preparation of 2-amino-5-methylphenol derivatives detected by GCMS and its Antibacterial activity. (2025, August 6). ResearchGate. [Link]
-
Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (n.d.). MDPI. [Link]
-
Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024, October 1). ACS Publications. [Link]
-
Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024, May 14). MDPI. [Link]
- An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide. (n.d.).
-
MTT Proliferation Assay Protocol. (2025, June 15). ResearchGate. [Link]
-
2-Amino-5-chloro-3-methylbenzamide. (n.d.). PubChem. [Link]
-
Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17). CLYTE. [Link]
-
Synthesis and Anticancer Activity of Di(3-thienyl)methanol and Di(3-thienyl)methane. (2012, September 27). National Institutes of Health. [Link]
-
Cell Viability Assays. (2013, May 1). National Institutes of Health. [Link]
-
Update on in vitro cytotoxicity assays for drug development. (2025, August 7). ResearchGate. [Link]
-
AN EFFICIENT NEW PROCESS FOR SYNTHESIS OF 2-AMINO-5-CHLORO-N-,3-DIMETHYLBENZAMIDE. (n.d.). WIPO Patentscope. [Link]
-
Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC. (n.d.). National Institutes of Health. [Link]
-
The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. (2025, October 12). ResearchGate. [Link]
-
MTT (Assay protocol). (2023, February 27). Protocols.io. [Link]
-
Anti-Cancer Agents in Medicinal Chemistry. (n.d.). Cairo University Scholar. [Link]
-
2-Amino-5-chloro-3-methylbenzoic acid. (n.d.). PubChem. [Link]
- Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. (n.d.).
-
The Importance of IC50 Determination. (2022, June 7). Visikol. [Link]
-
Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (n.d.). MDPI. [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019, May 1). National Institutes of Health. [Link]
-
Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (n.d.). MDPI. [Link]
Sources
- 1. Synthesis and Anticancer Activity of Di(3-thienyl)methanol and Di(3-thienyl)methane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. LDH cytotoxicity assay [protocols.io]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT (Assay protocol [protocols.io]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. The Importance of IC50 Determination | Visikol [visikol.com]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
